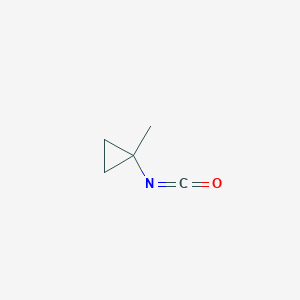![molecular formula C16H17ClN4O2S2 B2475527 5-Chlor-N-[3-(1H-Imidazol-1-yl)propyl]-4-(4-methylbenzolsulfonyl)-1,3-thiazol-2-amin CAS No. 521280-72-8](/img/structure/B2475527.png)
5-Chlor-N-[3-(1H-Imidazol-1-yl)propyl]-4-(4-methylbenzolsulfonyl)-1,3-thiazol-2-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine is a complex organic compound that features a thiazole ring, an imidazole ring, and a sulfonamide group
Wissenschaftliche Forschungsanwendungen
5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers or coatings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the sulfonamide group and the imidazole ring. Common reagents used in these reactions include thionyl chloride, sulfonyl chlorides, and imidazole derivatives. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or dimethylformamide .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce various substituted derivatives .
Wirkmechanismus
The mechanism of action of 5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, the imidazole ring can bind to metal ions or enzyme active sites, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine: Lacks the imidazole ring and chlorine atom.
N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine: Lacks the chlorine atom.
5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine: Lacks the imidazole ring
Uniqueness
The uniqueness of 5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the imidazole and thiazole rings, along with the sulfonamide group, allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Eigenschaften
IUPAC Name |
5-chloro-N-(3-imidazol-1-ylpropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2S2/c1-12-3-5-13(6-4-12)25(22,23)15-14(17)24-16(20-15)19-7-2-9-21-10-8-18-11-21/h3-6,8,10-11H,2,7,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDQZUMEPIEKPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NCCCN3C=CN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2475444.png)
![N-(3-chlorophenyl)-3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide](/img/structure/B2475445.png)
![8-(4-ethoxyphenyl)-N-(2-methoxyethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2475446.png)
![N'-{[2-(3,4-dimethoxyphenyl)acetyl]oxy}pyridine-4-carboximidamide](/img/structure/B2475447.png)
![3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one](/img/structure/B2475449.png)
![5-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]furan-2-carboxamide](/img/structure/B2475450.png)

![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(phenylformamido)acetamide](/img/structure/B2475453.png)

![(2E)-3-[(3-fluoro-4-methylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2475459.png)
![7'-Benzyl-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime](/img/structure/B2475461.png)


![4-Methoxy-2-oxo-N-propan-2-ylbicyclo[2.2.2]octane-1-carboxamide](/img/structure/B2475466.png)
